molecular formula C12H10BrNO2 B11845602 Ethyl 5-bromoquinoline-8-carboxylate

Ethyl 5-bromoquinoline-8-carboxylate

Cat. No.: B11845602
M. Wt: 280.12 g/mol
InChI Key: PMFDSDZQJDIYAJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including ethyl 5-bromoquinoline-8-carboxylate, can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses 2-aminobenzaldehyde and a ketone or aldehyde under acidic conditions . Another method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid . Additionally, green synthetic approaches, such as microwave and ultraviolet irradiation-promoted synthesis using eco-friendly catalysts, have been explored .

Industrial Production Methods

Industrial production of quinoline derivatives often employs scalable and efficient methods. For example, the use of heterogeneous cobalt oxide as a catalyst for the aerobic dehydrogenation of tetrahydroquinolines to quinolines under mild conditions has been reported . This method offers good yields and functional group tolerance, making it suitable for large-scale production.

Comparison with Similar Compounds

Ethyl 5-bromoquinoline-8-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical reactivity and biological properties compared to other quinoline derivatives.

Properties

Molecular Formula

C12H10BrNO2

Molecular Weight

280.12 g/mol

IUPAC Name

ethyl 5-bromoquinoline-8-carboxylate

InChI

InChI=1S/C12H10BrNO2/c1-2-16-12(15)9-5-6-10(13)8-4-3-7-14-11(8)9/h3-7H,2H2,1H3

InChI Key

PMFDSDZQJDIYAJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C(=C(C=C1)Br)C=CC=N2

Origin of Product

United States

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